Cas no 190655-16-4 (Tortoside A)

Tortoside A 化学的及び物理的性質
名前と識別子
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- b-D-Glucopyranoside,2,6-dimethoxy-4-[(1R,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]phenyl
- b-D-Glucopyranoside,2,6-dimethoxy-4-[(1R,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl
- Episyringaresinol4''-O-b-D-glucopyranoside
- Tortoside A
- β-D-Glucopyranoside, 2,6-dimethoxy-4-[(1R,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]phenyl
- (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (+)-7-epi-Syringaresinol 4'-glucoside
- 2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- S(8-8)S hexoside
- (-)-Syringaresinol-4-O-beta-D-glucopyranoside
- 190655-16-4
- FT-0700980
- (-)-Syringaresinol-4-O-ss-D-glucopyranoside
- FT-0775399
- CHEBI:168616
- 2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CS-0140212
- CHEMBL3827260
- E88896
- HY-N8154
- FS-7383
-
- インチ: 1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26-,28-/m0/s1
- InChIKey: WEKCEGQSIIQPAQ-XFKFGYJUSA-N
- ほほえんだ: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)O)OC)OC[C@@H]2[C@@H]1C1C=C(C(=C(C=1)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC
計算された属性
- せいみつぶんしりょう: 580.21559120 g/mol
- どういたいしつりょう: 580.21559120 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 13
- 重原子数: 41
- 回転可能化学結合数: 9
- 複雑さ: 807
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 580.6
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 175
Tortoside A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N8154-10mg |
Tortoside A |
190655-16-4 | 98.85% | 10mg |
¥2000 | 2024-07-19 | |
MedChemExpress | HY-N8154-1mg |
Tortoside A |
190655-16-4 | 98.85% | 1mg |
¥500 | 2024-07-19 | |
MedChemExpress | HY-N8154-5mg |
Tortoside A |
190655-16-4 | 98.85% | 5mg |
¥1250 | 2024-07-19 |
Tortoside A 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Tortoside Aに関する追加情報
Professional Introduction to Tortoside A (CAS No: 190655-16-4)
Tortoside A, a naturally occurring compound with the chemical designation CAS No: 190655-16-4, has garnered significant attention in the field of chemobiology due to its unique structural properties and promising biological activities. This compound, isolated from the plant Tortosa, belongs to the flavonoid family and exhibits remarkable potential in various therapeutic applications. The structural complexity of Tortoside A, characterized by its multiple hydroxyl groups and glycosidic linkage, contributes to its distinctive pharmacological profile.
Recent studies have highlighted the anti-inflammatory and antioxidant properties of Tortoside A, making it a compelling candidate for further investigation in drug development. Research indicates that the compound interacts with multiple cellular pathways, including those involved in immune response modulation and oxidative stress reduction. These findings are particularly relevant in the context of chronic inflammatory diseases and neurodegenerative disorders, where natural compounds with such properties are highly sought after.
The molecular structure of Tortoside A, featuring a flavone backbone with a rhamnose moiety at the 3-position, distinguishes it from other flavonoids. This unique configuration enables selective binding to specific biological targets, which is a critical factor in its efficacy. Preliminary pharmacokinetic studies suggest that Tortoside A exhibits good bioavailability and stability in vitro, promising its potential for clinical translation.
In addition to its anti-inflammatory and antioxidant effects, Tortoside A has shown promise in preclinical models of cancer. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt specific signaling cascades that are overactive in tumor cells. The compound's mechanism of action involves inhibition of kinases and other enzymes involved in cell proliferation and survival.
The synthesis of Tortoside A remains a challenging task due to its complex structure. However, advances in synthetic chemistry have made it possible to produce the compound on a larger scale with high purity. Researchers are exploring various synthetic routes to optimize yield and reduce costs, making it more feasible for industrial applications. The development of efficient synthetic methods is crucial for scaling up production and facilitating further research.
One of the most exciting aspects of Tortoside A research is its potential role in neuroprotection. Studies have shown that it can cross the blood-brain barrier and protect neurons from oxidative damage. This property makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce inflammation in neural tissues further underscores its therapeutic potential.
Furthermore, Tortoside A has been found to possess antimicrobial properties, making it a valuable candidate for developing new antibiotics or antifungal agents. Its mode of action involves disrupting bacterial cell membranes and inhibiting key metabolic pathways essential for microbial survival. This discovery opens up new avenues for combating multidrug-resistant pathogens, which pose a significant threat to global health.
The safety profile of Tortoside A has been assessed through extensive preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to confirm these findings and establish safe dosage guidelines for human use. The compound's low toxicity profile makes it an attractive option for developing new drugs with improved safety profiles compared to existing treatments.
The future of Tortoside A research looks promising as scientists continue to uncover new therapeutic applications. Collaborative efforts between academia and industry are essential for advancing this field and bringing new treatments to patients in need. With ongoing research focused on optimizing synthesis methods, understanding mechanisms of action, and conducting clinical trials, Tortoside A is poised to make significant contributions to medicine in the coming years.
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